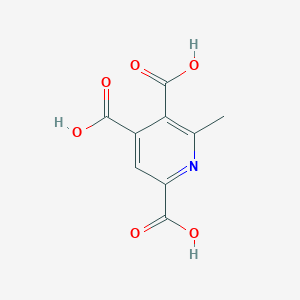
2-Methyl-3,4,6-pyridinetricarboxylic acid
描述
2-甲基-3,4,6-吡啶三羧酸是一种属于吡啶三羧酸类的有机化合物。这类化合物以吡啶环上连接着三个羧酸基团为特征。在吡啶环的 2 位添加一个甲基将该化合物与其他吡啶三羧酸异构体区分开来。
属性
CAS 编号 |
69567-41-5 |
|---|---|
分子式 |
C9H7NO6 |
分子量 |
225.15 g/mol |
IUPAC 名称 |
6-methylpyridine-2,4,5-tricarboxylic acid |
InChI |
InChI=1S/C9H7NO6/c1-3-6(9(15)16)4(7(11)12)2-5(10-3)8(13)14/h2H,1H3,(H,11,12)(H,13,14)(H,15,16) |
InChI 键 |
JCWMQJBDIZVAOW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC(=N1)C(=O)O)C(=O)O)C(=O)O |
产品来源 |
United States |
准备方法
合成路线和反应条件
2-甲基-3,4,6-吡啶三羧酸可以通过多种方法合成。一种常见的方法是水热合成法。在这种方法中,将合适的吡啶衍生物和金属盐的混合物在高温(通常约 180°C)下在特氟龙内衬的高压釜中加热几个小时。 反应条件,例如温度和时间,会显着影响最终产品的产率和纯度 .
工业生产方法
2-甲基-3,4,6-吡啶三羧酸的工业生产通常涉及大规模水热合成。由于该方法能够以一致的产率生产高纯度化合物,因此受到青睐。该过程涉及使用大型反应器并精确控制反应条件,以确保获得所需的产物。
化学反应分析
反应类型
2-甲基-3,4,6-吡啶三羧酸会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的具有更高氧化态的吡啶衍生物。
还原: 还原反应可以将羧酸基团转化为醇或其他官能团。
取代: 甲基和羧酸基团可以参与取代反应,导致形成各种衍生物。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用氢化铝锂和硼氢化钠等还原剂。
取代: 取代反应可能涉及在酸性或碱性条件下使用卤素或亲核试剂等试剂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生具有额外含氧官能团的吡啶衍生物,而还原可以产生醇或化合物的其他还原形式。
科学研究应用
2-甲基-3,4,6-吡啶三羧酸在科学研究中具有广泛的应用范围:
生物学: 该化合物的衍生物因其潜在的生物活性及其与生物分子的相互作用而受到研究。
医药: 正在进行的研究探索它作为治疗剂或药物开发前体的潜力。
作用机制
2-甲基-3,4,6-吡啶三羧酸的作用机制涉及其与金属离子配位并形成稳定的配合物的能力。 这些配合物可以表现出独特的性质,例如发光、磁行为和催化活性 . 涉及的分子靶点和途径取决于具体的应用和与化合物配位的金属离子的性质。
相似化合物的比较
2-甲基-3,4,6-吡啶三羧酸可以与其他吡啶三羧酸进行比较,例如:
- 2,3,4-吡啶三羧酸
- 2,3,5-吡啶三羧酸
- 2,3,6-吡啶三羧酸
- 2,4,5-吡啶三羧酸(小檗碱酸)
- 2,4,6-吡啶三羧酸(柯利丁酸)
- 3,4,5-吡啶三羧酸
2-甲基-3,4,6-吡啶三羧酸的独特性在于 2 位存在甲基,这会影响其反应性和它形成的配合物的类型。这种结构变化会导致与其他异构体相比,物理和化学性质的差异。
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


